1H-Indole-6-sulfonamide
Overview
Description
1H-Indole-6-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
Sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, have been synthesized using various techniques . For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The structure of all synthesized sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . They undergo substitution, primarily at the C-3 position, and have hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole, the core structure of 1H-Indole-6-sulfonamide, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .Scientific Research Applications
Antitumor Activity
1H-Indole-6-sulfonamide derivatives have been studied for their antitumor activities. Indole sulfonamides have shown potential in inhibiting the polymerization of microtubule protein into microtubules in vitro, thereby impacting cell proliferation at mitosis. These compounds have demonstrated the ability to depolymerize spindle microtubules, disorganize chromosomes, and induce apoptosis in cancer cells through the bcl-2-dependent pathway (Mohan et al., 2006).
Carbonic Anhydrase Inhibition
1H-Indole-6-sulfonamide compounds have been explored as inhibitors of carbonic anhydrases (CAs). They are potent inhibitors of various human isoforms with medicinal applications, showing effectiveness against specific mycobacterial and fungal β-CAs. The structure-based design of these inhibitors has led to the discovery of selective compounds for different CA isoforms (Güzel et al., 2009).
Chemical Synthesis and Modification
The sulfonation of 1H-indole derivatives using chlorosulfonic acid in acetonitrile has been studied, providing a method for the direct synthesis of various sulfonamide derivatives. This process is significant for developing selective inhibitors and other biologically active compounds (Janosik et al., 2006).
Electropharmacological Properties
1H-Indole-6-sulfonamide derivatives have been synthesized and characterized for their electrochemical properties. Investigating the redox behavior of these compounds provides insights into their structure-activity relationships, which is crucial for understanding their biological activities (Ibrahim et al., 2020).
Potential Anti-Alzheimer Agents
Indole-based sulfonamide derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, searching for potent anti-Alzheimer agents. These compounds have shown promise in inhibiting acetylcholinesterase enzyme, indicating their potential in Alzheimer's disease treatment (Taha et al., 2021).
Future Directions
The goal of recent work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
1H-indole-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYOUBTIAOUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617203 | |
Record name | 1H-Indole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-sulfonamide | |
CAS RN |
145951-26-4 | |
Record name | 1H-Indole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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